The Genesis of a Pan-FGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Derazantinib Racemate
The Genesis of a Pan-FGFR Inhibitor: A Technical Guide to the Discovery and Synthesis of Derazantinib Racemate
For Researchers, Scientists, and Drug Development Professionals
Derazantinib, a potent inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, has emerged as a promising therapeutic agent in the landscape of targeted cancer therapy. While the clinically advanced form is the (6R)-enantiomer, the initial discovery and development efforts likely involved the synthesis and evaluation of the racemic mixture. This technical guide provides a comprehensive overview of the plausible discovery path and a detailed, reconstructed synthesis of Derazantinib racemate, drawing from established chemical principles and analogous synthetic routes described in the scientific and patent literature.
Discovery and Rationale: Targeting the FGFR Signaling Pathway
The discovery of Derazantinib is rooted in the understanding of the critical role of the FGFR signaling pathway in cellular processes and its dysregulation in various cancers.
The FGFR Signaling Cascade: A Key Oncogenic Driver
The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, migration, and angiogenesis. The pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding FGFRs (FGFR1, FGFR2, FGFR3, and FGFR4). This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events. Major downstream pathways activated by FGFRs include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, all ofwhich are central to cell growth and survival.
Aberrant FGFR signaling, resulting from gene fusions, amplifications, or activating mutations, can lead to uncontrolled cell proliferation and tumor growth. This makes FGFRs attractive targets for therapeutic intervention in oncology.
Derazantinib: A Pan-FGFR Inhibitor
Derazantinib was designed as a potent, orally bioavailable, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. The rationale for developing a "pan-FGFR" inhibitor lies in the fact that different tumor types can be driven by aberrations in different FGFR isoforms. A pan-inhibitor, therefore, offers the potential for broader therapeutic application. The discovery process would have involved screening a library of compounds against these kinases to identify a lead structure with the desired inhibitory profile.
Synthesis of Derazantinib Racemate
The synthesis of racemic Derazantinib can be logically approached in a multi-step sequence, culminating in the formation of the 5,6-dihydrobenzo[h]quinazolin-2-amine core, followed by the attachment of the side chain. The following is a plausible and detailed synthetic route based on established chemical reactions for similar scaffolds.
Retrosynthetic Analysis
A retrosynthetic analysis of Derazantinib racemate suggests a convergent synthesis. The final molecule can be disconnected at the C-N bond formed via a Buchwald-Hartwig amination or a similar cross-coupling reaction. This reveals two key fragments: the 2-halo-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline core and the N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)amine side chain. The quinazoline core can be further broken down to a chalcone precursor and guanidine.
Experimental Protocols
Step 1: Synthesis of (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (Chalcone Precursor)
This step involves a Claisen-Schmidt condensation between 1-tetralone and 2-fluorobenzaldehyde.
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Materials: 1-tetralone, 2-fluorobenzaldehyde, sodium hydroxide, ethanol.
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Procedure:
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Dissolve sodium hydroxide (1.1 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
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Add a solution of 1-tetralone (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in ethanol dropwise to the cooled sodium hydroxide solution.
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Allow the reaction mixture to stir at room temperature for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum.
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Recrystallize the crude product from ethanol to afford the pure chalcone.
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Step 2: Synthesis of (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
This step involves the cyclization of the chalcone precursor with guanidine to form the dihydrobenzo[h]quinazoline core.
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Materials: (E)-2-(2-Fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one, guanidine hydrochloride, sodium ethoxide, absolute ethanol.
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Procedure:
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Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (2.2 eq) to ethanol under an inert atmosphere.
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To this solution, add guanidine hydrochloride (1.5 eq) and the chalcone from Step 1 (1.0 eq).
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Reflux the reaction mixture for 24-48 hours, monitoring by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).
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Step 3: Synthesis of (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline
This step involves the conversion of the 2-amino group to a chloro group, which is a better leaving group for the subsequent coupling reaction. A Sandmeyer-type reaction is a plausible method.
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Materials: (±)-6-(2-Fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, sodium nitrite, hydrochloric acid, copper(I) chloride.
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Procedure:
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Suspend the 2-aminoquinazoline from Step 2 (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
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Add the cold diazonium salt solution to the copper(I) chloride solution portion-wise.
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Stir the reaction mixture at room temperature for 2-4 hours and then heat gently to 50-60 °C until nitrogen evolution ceases.
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Cool the mixture, extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
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Step 4: Synthesis of N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine (Side Chain)
The synthesis of the side chain can be achieved through a multi-step process starting from 1-fluoro-3-nitrobenzene.
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Materials: 1-fluoro-3-nitrobenzene, N-(2-methoxyethyl)ethane-1,2-diamine, a suitable base (e.g., potassium carbonate), a suitable solvent (e.g., DMSO), a reducing agent (e.g., iron powder, ammonium chloride, or catalytic hydrogenation).
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Procedure:
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Nucleophilic Aromatic Substitution: React 1-fluoro-3-nitrobenzene (1.0 eq) with N-(2-methoxyethyl)ethane-1,2-diamine (1.2 eq) in the presence of a base like potassium carbonate in DMSO at an elevated temperature (e.g., 100-120 °C). Monitor the reaction by TLC. After completion, perform an aqueous workup and extract the product.
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Nitro Group Reduction: Reduce the nitro group of the product from the previous step to an amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or through catalytic hydrogenation using a palladium catalyst. After the reduction, purify the resulting diamine by column chromatography.
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Step 5: Synthesis of Derazantinib Racemate ((±)-6-(2-Fluorophenyl)-N-(3-(2-(2-methoxyethylamino)ethyl)phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine)
The final step is the coupling of the quinazoline core with the side chain, likely via a Buchwald-Hartwig amination.
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Materials: (±)-2-Chloro-6-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinazoline, N1-(2-Methoxyethyl)-N2-(3-aminophenyl)ethane-1,2-diamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous aprotic solvent (e.g., toluene or dioxane).
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Procedure:
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To a dried reaction flask under an inert atmosphere, add the 2-chloroquinazoline from Step 3 (1.0 eq), the diamine side chain from Step 4 (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).
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Add the anhydrous solvent and heat the reaction mixture to reflux (e.g., 100-110 °C) for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the Derazantinib racemate.
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Quantitative Data
The following tables summarize key quantitative data for Derazantinib based on publicly available information for the active enantiomer, which would be reflective of the activity of the racemate, although potentially with different potency.
Table 1: In Vitro Kinase Inhibitory Activity of Derazantinib
| Kinase | IC50 (nM) |
| FGFR1 | 4.5 |
| FGFR2 | 1.8 |
| FGFR3 | 3.0 |
Table 2: Cellular Activity of Derazantinib
| Cell Line | FGFR Aberration | IC50 (nM) |
| SNU-16 | FGFR2 Amplification | Data not available |
| NCI-H716 | FGFR2 Fusion | Data not available |
| KMS-11 | FGFR3 Mutation | Data not available |
Note: Specific IC50 values for cell lines are often found in specific publications and may vary. The table indicates cell lines known to be sensitive to Derazantinib.
Conclusion
The discovery of Derazantinib represents a significant advancement in the targeted therapy of FGFR-driven cancers. While the final drug product is a single enantiomer, the initial exploration and synthesis of the racemic mixture were crucial steps in its development. The synthetic route outlined in this guide, based on established chemical principles, provides a comprehensive framework for the preparation of the Derazantinib racemate. This technical information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the chemistry behind this important therapeutic agent. Further investigation into the specific patents filed during the initial discovery phase could provide even more precise details on the original synthesis of the racemic compound.
